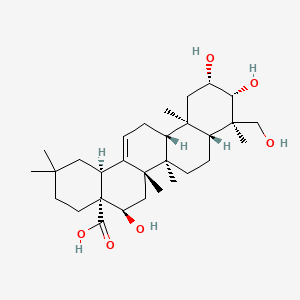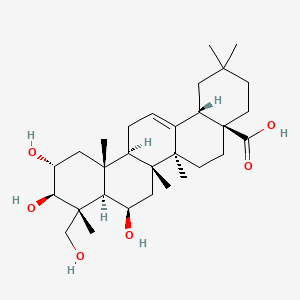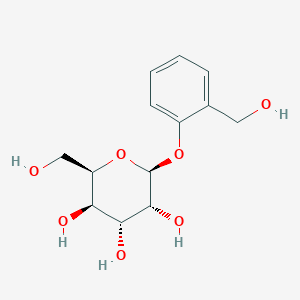![molecular formula C9H10N2O2Se B1253946 (S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid](/img/structure/B1253946.png)
(S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid is an organic compound that belongs to the class of l-alpha-amino acids. This compound is characterized by the presence of a selenolo-pyrrole ring, which is a unique structural feature that distinguishes it from other amino acids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of selenium-containing reagents and specific catalysts to facilitate the formation of the selenolo-pyrrole ring .
Industrial Production Methods
The use of continuous flow reactors and advanced purification techniques would be essential to ensure the purity and yield of the compound .
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid undergoes various types of chemical reactions, including:
Oxidation: The selenolo-pyrrole ring can be oxidized under specific conditions, leading to the formation of selenoxide derivatives.
Reduction: Reduction reactions can convert the selenolo-pyrrole ring to its corresponding selenide form.
Substitution: The amino and carboxyl groups can participate in substitution reactions, forming various derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products
The major products formed from these reactions include selenoxide derivatives, selenide forms, and various substituted derivatives of this compound .
Scientific Research Applications
(S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its role as a selenium-containing amino acid.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the context of selenium’s known antioxidant properties.
Industry: It may have applications in the development of new materials and as a precursor for the synthesis of other selenium-containing compounds
Mechanism of Action
The mechanism of action of (S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid involves its interaction with various molecular targets and pathways. The selenolo-pyrrole ring can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the compound may interact with specific enzymes and proteins, modulating their activity and contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
Selenomethionine: Another selenium-containing amino acid, but with a different structure and properties.
Selenocysteine: Known as the 21st amino acid, it has a selenol group instead of a selenolo-pyrrole ring.
Selenocystine: The oxidized dimer form of selenocysteine, with distinct chemical properties
Uniqueness
(S)-2-Amino-3-(4h-Selenolo[3,2-B]-Pyrrol-6-Yl)-Propionic Acid is unique due to its selenolo-pyrrole ring structure, which imparts distinct chemical and biological properties compared to other selenium-containing amino acids.
Properties
Molecular Formula |
C9H10N2O2Se |
|---|---|
Molecular Weight |
257.16 g/mol |
IUPAC Name |
(2S)-2-amino-3-(4H-selenopheno[3,2-b]pyrrol-6-yl)propanoic acid |
InChI |
InChI=1S/C9H10N2O2Se/c10-6(9(12)13)3-5-4-11-7-1-2-14-8(5)7/h1-2,4,6,11H,3,10H2,(H,12,13)/t6-/m0/s1 |
InChI Key |
RKIAGDNYTCWCNV-LURJTMIESA-N |
Isomeric SMILES |
C1=C[Se]C2=C1NC=C2C[C@@H](C(=O)O)N |
Canonical SMILES |
C1=C[Se]C2=C1NC=C2CC(C(=O)O)N |
Synonyms |
(4,5)selenatryptophan (4,5)SeTrp 4-6H-Se-P-Ala 6-(4H-selenolo(3,2-b)pyrrolyl)-alanine 6-(4H-selenolo(3,2-b)pyrrolyl)-L-alanine beta-selenolo(3,2-b)pyrrolyl-alanine selenolo(3,2-b)pyrrolyl-alanine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


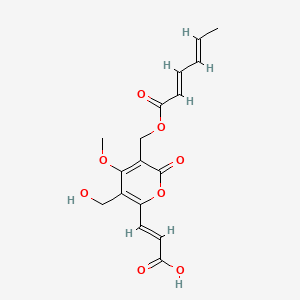

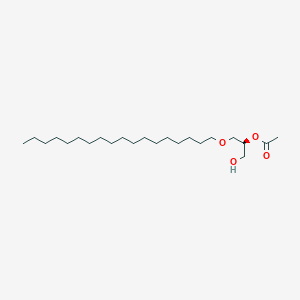

![(3R,4R,6R,9R)-9-ethyl-3-(hydroxymethyl)-1,7-dioxaspiro[5.5]undecan-4-ol](/img/structure/B1253869.png)
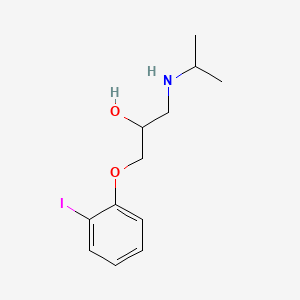
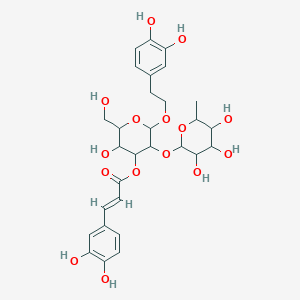
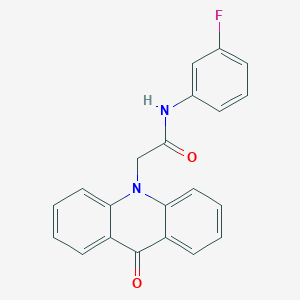
![4-[(2-Heptan-3-yl-1,3-dioxolan-4-yl)methyl]-4-methylmorpholin-4-ium](/img/structure/B1253877.png)
![5,8-Dihydroxy-3-[(E)-1-pentenyl]isocoumarin](/img/structure/B1253879.png)

